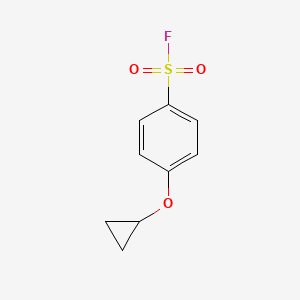
1-(5-Fluoro-1-benzofuran-2-yl)-2-methylpropan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(5-Fluoro-1-benzofuran-2-yl)-2-methylpropan-1-one is a chemical compound that belongs to the class of benzofurans Benzofurans are heterocyclic compounds containing a fused benzene and furan ring This particular compound is characterized by the presence of a fluorine atom at the 5th position of the benzofuran ring and a methylpropanone group attached to the 2nd position
Méthodes De Préparation
The synthesis of 1-(5-Fluoro-1-benzofuran-2-yl)-2-methylpropan-1-one typically involves several steps:
Starting Materials: The synthesis begins with the preparation of 5-fluorobenzofuran, which can be synthesized from commercially available starting materials.
Fluorination: The fluorination of benzofuran is achieved using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions.
Formation of Methylpropanone Group:
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring cost-effectiveness and high yield.
Analyse Des Réactions Chimiques
1-(5-Fluoro-1-benzofuran-2-yl)-2-methylpropan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can convert the compound into alcohols or alkanes.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used, but they typically include various substituted benzofurans, alcohols, and carboxylic acids.
Applications De Recherche Scientifique
1-(5-Fluoro-1-benzofuran-2-yl)-2-methylpropan-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 1-(5-Fluoro-1-benzofuran-2-yl)-2-methylpropan-1-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to changes in their activity or function.
Pathways: It can modulate various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.
Effects: The specific effects depend on the context of its use and the biological system being studied.
Comparaison Avec Des Composés Similaires
1-(5-Fluoro-1-benzofuran-2-yl)-2-methylpropan-1-one can be compared with other similar compounds, such as:
1-(5-Fluoro-1-benzofuran-2-yl)ethan-1-amine: This compound has an amine group instead of a methylpropanone group, leading to different chemical and biological properties.
5-Fluoro-1-benzofuran-2-carboxylic acid: The presence of a carboxylic acid group makes this compound more acidic and affects its reactivity and solubility.
1-(5-Fluoro-1-benzofuran-2-yl)methanol: The hydroxyl group in this compound provides different reactivity and potential for forming hydrogen bonds.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both fluorine and methylpropanone groups, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C12H11FO2 |
|---|---|
Poids moléculaire |
206.21 g/mol |
Nom IUPAC |
1-(5-fluoro-1-benzofuran-2-yl)-2-methylpropan-1-one |
InChI |
InChI=1S/C12H11FO2/c1-7(2)12(14)11-6-8-5-9(13)3-4-10(8)15-11/h3-7H,1-2H3 |
Clé InChI |
UQSAOKNTJYQZHP-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C(=O)C1=CC2=C(O1)C=CC(=C2)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


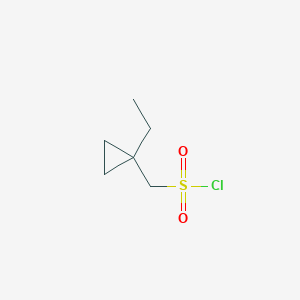
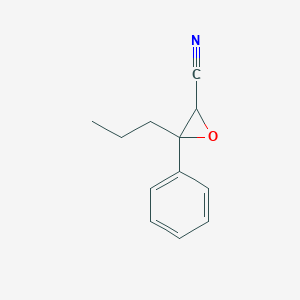
![tert-Butyl 2-oxo-1-oxa-3,8-diazaspiro[5.5]undecane-8-carboxylate](/img/structure/B13160074.png)
![5-Bromo-2-[(2-methyl-1,3-thiazol-4-yl)methoxy]benzaldehyde](/img/structure/B13160080.png)
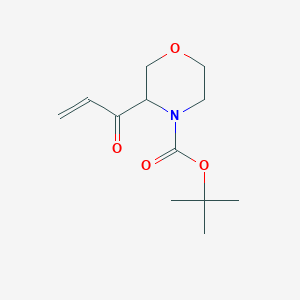
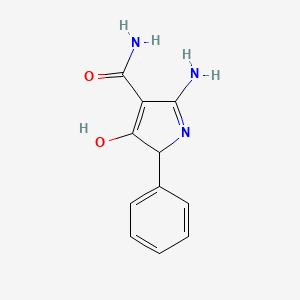
![2-[(2E)-5,6-dichloro-2-[[20-[(E)-[5,6-dichloro-1-(dicyanomethylidene)-3-oxoinden-2-ylidene]methyl]-12,12,24,24-tetrakis(4-hexylphenyl)-5,9,17,21-tetrathiaheptacyclo[13.9.0.03,13.04,11.06,10.016,23.018,22]tetracosa-1(15),2,4(11),6(10),7,13,16(23),18(22),19-nonaen-8-yl]methylidene]-3-oxoinden-1-ylidene]propanedinitrile](/img/structure/B13160103.png)
![3-[(4-Chlorophenyl)methyl]-3-methyloxirane-2-carbonitrile](/img/structure/B13160114.png)
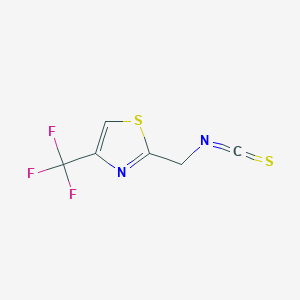
![[2-(Propan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-yl]methanesulfonyl chloride](/img/structure/B13160119.png)
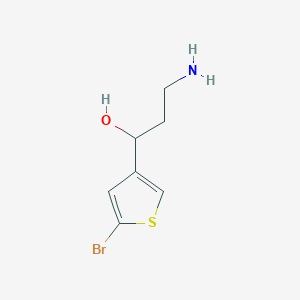

![2-[4-(Hydroxymethyl)piperidin-1-yl]cyclobutan-1-ol](/img/structure/B13160153.png)
